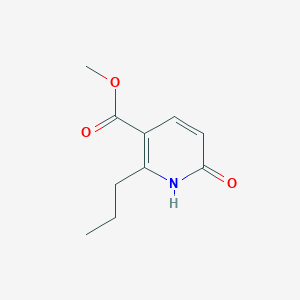
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine family This compound features a pyridine ring with a methyl ester group at the third position, a propyl group at the second position, and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves a multicomponent reaction. This reaction typically includes the use of terminal alkynes, isocyanates, and malonates. The reaction proceeds through the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These species further react with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction described above can be adapted for large-scale synthesis by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Amino or alkoxy-substituted dihydropyridine derivatives.
Scientific Research Applications
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the propyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate (CAS Number: 1707727-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| CAS Number | 1707727-69-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound's biological activity can be attributed to its ability to interact with various biological targets. Research indicates that dihydropyridine derivatives often exhibit activity through mechanisms such as:
- Calcium Channel Modulation : Dihydropyridines are known for their role as calcium channel blockers, which can influence cardiovascular function.
- Antioxidant Activity : Compounds within this class have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Biological Activities and Case Studies
- Antioxidant Properties :
-
Antitumor Activity :
- In vitro studies on related compounds have shown cytotoxicity against various cancer cell lines. For example, compounds structurally similar to methyl 6-oxo-2-propyl derivatives have been evaluated for their efficacy against human pancreatic and gastric cancer cell lines using MTT assays . The results indicate that modifications in the dihydropyridine structure can significantly alter antitumor activity.
-
Neuroprotective Effects :
- Research indicates that dihydropyridine derivatives may possess neuroprotective properties by modulating neurotransmitter levels or by acting on neuroinflammatory pathways. While specific studies on methyl 6-oxo-2-propyl are scarce, related compounds have shown promise in models of neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
JJABKNZJTWLYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















